2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde 2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 883543-54-2
VCID: VC2206960
InChI: InChI=1S/C11H15N3O/c1-9-3-2-4-14(7-9)11-12-5-10(8-15)6-13-11/h5-6,8-9H,2-4,7H2,1H3
SMILES: CC1CCCN(C1)C2=NC=C(C=N2)C=O
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol

2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde

CAS No.: 883543-54-2

Cat. No.: VC2206960

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde - 883543-54-2

Specification

CAS No. 883543-54-2
Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
IUPAC Name 2-(3-methylpiperidin-1-yl)pyrimidine-5-carbaldehyde
Standard InChI InChI=1S/C11H15N3O/c1-9-3-2-4-14(7-9)11-12-5-10(8-15)6-13-11/h5-6,8-9H,2-4,7H2,1H3
Standard InChI Key YGWJFOFMSYFRAC-UHFFFAOYSA-N
SMILES CC1CCCN(C1)C2=NC=C(C=N2)C=O
Canonical SMILES CC1CCCN(C1)C2=NC=C(C=N2)C=O

Introduction

Chemical Identity and Structural Characteristics

Basic Information and Identification

2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde is identified by the CAS number 883543-54-2. The compound has a molecular formula of C11H15N3O with a corresponding molecular weight of 205.26 g/mol. It belongs to the class of pyrimidine derivatives, heterocyclic compounds characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3. As a complex organic molecule, it combines multiple functional groups that contribute to its unique chemical behavior and potential applications.

The key identifying information for the compound is summarized in Table 1:

Table 1: Chemical Identity of 2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde

ParameterInformation
Name2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde
CAS Number883543-54-2
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol

Structural Features

The compound features a pyrimidine ring with an aldehyde functional group at position 5, creating a reactive center for various chemical transformations. At position 2 of the pyrimidine ring, a 3-methylpiperidine moiety is attached through the nitrogen atom, forming a tertiary amine linkage. This specific arrangement of functional groups and heterocyclic rings gives the compound distinctive chemical properties and reactivity patterns that distinguish it from related compounds.

The key structural components include:

  • A pyrimidine ring core with two nitrogen atoms

  • An aldehyde group at the 5-position of the pyrimidine ring

  • A piperidine ring connected through a nitrogen-carbon bond

  • A methyl substituent at the 3-position of the piperidine ring

Physical and Chemical Properties

Computed and Experimental Properties

While specific experimental data for this compound is limited in the available literature, its structural features allow for prediction of certain properties. The presence of nitrogen atoms in both the pyrimidine and piperidine rings suggests potential hydrogen bond acceptor capabilities, which would influence its solubility and interactions with biological systems.

Based on the properties of similar compounds, 2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde likely possesses:

  • Limited water solubility but improved solubility in organic solvents

  • Moderate lipophilicity due to the balanced presence of polar functional groups and hydrocarbon regions

  • Potential for hydrogen bond acceptance through the nitrogen atoms and carbonyl oxygen

Chemical Reactivity

The aldehyde functional group at the 5-position of the pyrimidine ring serves as a reactive center, capable of participating in numerous chemical transformations. This reactivity makes the compound valuable as a synthetic intermediate. The aldehyde group can undergo standard carbonyl reactions, including:

  • Oxidation to form the corresponding carboxylic acid (2-(3-Methylpiperidin-1-yl)pyrimidine-5-carboxylic acid)

  • Reduction to produce the primary alcohol derivative (2-(3-Methylpiperidin-1-yl)pyrimidine-5-methanol)

  • Condensation reactions with amines to form imines

  • Aldol condensations with other carbonyl compounds

The nitrogen atoms in the pyrimidine ring may also participate in various reactions, though they generally exhibit reduced nucleophilicity due to the aromatic character of the ring.

Synthesis and Reaction Pathways

Key Transformations

The aldehyde functional group provides opportunities for numerous transformations, making this compound valuable as a synthetic intermediate. Key reactions include:

  • Oxidation: Conversion to 2-(3-Methylpiperidin-1-yl)pyrimidine-5-carboxylic acid, which is documented with CAS number 883543-69-9

  • Reduction: Formation of the corresponding alcohol through reduction with appropriate reagents

  • Condensation reactions: Formation of derivatives through reactions with amines, hydrazines, or other nucleophiles

  • Wittig and related reactions: Creation of alkene derivatives through reaction with phosphorus ylides

Biological and Medicinal Applications

Research Applications

Beyond potential therapeutic applications, 2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde has value in chemical research as:

  • A building block for more complex molecular architectures

  • A model compound for studying heterocyclic chemistry

  • An intermediate in the synthesis of compounds with potential biological activity

  • A reference compound for developing new synthetic methodologies

The compound's unique structure suggests it could serve as a valuable intermediate in synthesizing more complex molecules with enhanced therapeutic potential.

Comparative Analysis with Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding 2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde and its potential properties:

Table 2: Comparison of 2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde with Related Compounds

CompoundKey Structural DifferenceCAS/PubChem IDMolecular Weight (g/mol)
2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehydeReference compound883543-54-2205.26
2-(3-Methylpiperidin-1-yl)pyrimidine-5-carboxylic acidCarboxylic acid instead of aldehyde883543-69-9221.26
2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehydeDifferent arrangement of ringsPubChem CID: 102539148204.27
2-(3-Methylmorpholin-4-YL)pyrimidine-5-carbaldehydeMorpholine ring instead of piperidinePubChem CID: 104217499207.23

The carboxylic acid derivative (2-(3-Methylpiperidin-1-yl)pyrimidine-5-carboxylic acid) represents a direct oxidation product of the title compound and has been documented with CAS number 883543-69-9 . This compound shares the core structure but features altered reactivity due to the carboxylic acid group.

The compound 2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde represents a structural isomer with a different arrangement of the heterocyclic rings . Despite the similar molecular weight (204.27 g/mol), its chemical behavior likely differs significantly due to the altered electronic distribution.

2-(3-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde represents another close analog where the piperidine ring is replaced by a morpholine ring, introducing an additional oxygen atom into the structure . This structural change would likely alter the compound's solubility, hydrogen-bonding capabilities, and potentially its biological interactions.

Structure-Activity Relationships

Though specific activity data for the title compound is limited, general principles of medicinal chemistry suggest several structure-activity hypotheses:

  • The pyrimidine ring provides a rigid scaffold that could facilitate specific binding interactions with biological targets

  • The aldehyde group represents a reactive center that could form covalent or non-covalent interactions with nucleophilic residues in proteins

  • The 3-methylpiperidine moiety introduces a degree of conformational flexibility and lipophilicity that could influence membrane permeability and binding pocket interactions

Related research on pyrrolo[2,3-d]pyrimidine derivatives has demonstrated their potential as CDK inhibitors with anti-proliferative activity in pancreatic cancer cell lines . While structurally distinct, these findings suggest potential directions for investigating the biological activity of 2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde and its derivatives.

Future Research Directions

Synthetic Methodology Development

Future research efforts could focus on developing efficient and scalable synthetic routes to 2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde. Potential areas of investigation include:

  • Optimization of reaction conditions to improve yields and purity

  • Development of alternative synthetic pathways that minimize the use of hazardous reagents

  • Exploration of catalytic methods for introducing the key functional groups

  • Investigation of green chemistry approaches for more sustainable synthesis

Biological Evaluation

The structural features of 2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde suggest potential biological activity that warrants further investigation. Future studies could explore:

  • Screening against various biological targets, particularly kinases such as CDKs based on related compounds' activity

  • Evaluation of potential anticancer, antimicrobial, or antiviral properties

  • Investigation of structure-activity relationships through the synthesis and testing of structural analogs

  • Computational studies to predict binding interactions with potential biological targets

Materials Science Applications

Beyond biological applications, the unique structural features of this compound might also find applications in materials science:

  • As a building block for functional materials with specific electronic or optical properties

  • In the development of sensors or molecular switches based on the reactivity of the aldehyde group

  • As a component in supramolecular assemblies utilizing the hydrogen-bonding capabilities of the compound

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